Ethyl2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C7H5BrF3NO2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate typically involves the bromination of a thiazole precursor followed by esterification. One common method involves the reaction of 2-aminothiazole with bromine to introduce the bromo group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.
Nucleophilic Addition: The carbonyl group in the ester can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Ethyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand the interactions of thiazole derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Trifluoromethylthiazole: Studied for its potential use in agrochemicals and pharmaceuticals
Uniqueness
Ethyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and biological activity. These functional groups make it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications .
Properties
Molecular Formula |
C7H5BrF3NO2S |
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Molecular Weight |
304.09 g/mol |
IUPAC Name |
ethyl 2-bromo-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H5BrF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)15-6(8)12-3/h2H2,1H3 |
InChI Key |
AFBQQEDWQMSOLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)C(F)(F)F |
Origin of Product |
United States |
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